molecular formula C16H13F3N6 B214860 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B214860
M. Wt: 346.31 g/mol
InChI Key: HTOAUCATLJGHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to possess other biochemical and physiological effects. It has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects. It has also been shown to possess antipyretic activity, which may be useful in the treatment of fever.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in laboratory experiments is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various disease conditions. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research involving 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the study of the compound's potential use in the treatment of other disease conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde with 1-(4-methylphenyl)-1H-tetrazole-5-amine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to possess anticancer activity against various cancer cell lines.

properties

Product Name

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Molecular Formula

C16H13F3N6

Molecular Weight

346.31 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N6/c1-9-2-6-11(7-3-9)25-15(22-23-24-25)12-8-20-14(10-4-5-10)21-13(12)16(17,18)19/h2-3,6-8,10H,4-5H2,1H3

InChI Key

HTOAUCATLJGHIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4CC4

Origin of Product

United States

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